molecular formula C22H22N4O3 B3313610 N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946381-13-1

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

货号 B3313610
CAS 编号: 946381-13-1
分子量: 390.4 g/mol
InChI 键: LJIOVJVJWXMBAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has been developed to combat viral infections. This compound is a part of a new class of antiviral drugs that target RNA viruses, which have been a significant challenge for the development of antiviral drugs. EIDD-2801 has shown promising results in pre-clinical studies, and it is currently being evaluated in clinical trials for the treatment of COVID-19.

作用机制

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a prodrug that is metabolized to its active form, N4-hydroxycytidine (NHC), in cells. NHC is a nucleoside analog that is incorporated into the viral RNA during replication, leading to the introduction of mutations in the viral genome. These mutations can be lethal to the virus or reduce its virulence, making it easier for the immune system to clear the infection. The incorporation of NHC into the viral RNA also leads to the production of defective viral particles, which further reduces the viral load.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been shown to have minimal toxicity in pre-clinical studies, and it is well-tolerated in animal models. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been shown to reduce viral load and improve clinical outcomes in animal models of viral infections, including influenza and CoV infections.

实验室实验的优点和局限性

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several advantages over other antiviral drugs, including its broad-spectrum antiviral activity and its ability to induce lethal mutations in the viral genome. The compound also has good pharmacokinetic properties, making it suitable for oral administration. However, N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a prodrug that requires metabolism to its active form, which can limit its effectiveness in some cases. The compound also requires further evaluation in clinical trials to determine its safety and efficacy in humans.

未来方向

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown promising results in pre-clinical studies, and it is currently being evaluated in clinical trials for the treatment of COVID-19. Future research should focus on the optimization of the compound's pharmacokinetic properties and the identification of potential drug interactions. The compound should also be evaluated in combination with other antiviral drugs to determine its synergistic effects. Additionally, the compound's potential for the treatment of other viral infections should be explored.

科学研究应用

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown potent antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus (RSV), chikungunya virus, and coronaviruses (CoVs), including SARS-CoV-2. The compound has been shown to inhibit viral replication by targeting the viral RNA polymerase, which is an essential enzyme for viral replication. N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has also been shown to have a broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of viral infections.

属性

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-21-24-25-22(29-21)18-13-15-9-5-7-11-17(15)26(18)14-20(27)23-16-10-6-8-12-19(16)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIOVJVJWXMBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。